N-butyl-2,6-dichloropyrimidin-4-amine
Description
Properties
IUPAC Name |
N-butyl-2,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPWFIHTGMCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745311 | |
| Record name | N-Butyl-2,6-dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89099-63-8 | |
| Record name | N-Butyl-2,6-dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-butyl-2,6-dichloropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a pyrimidine ring with chlorine substitutions at the 2 and 6 positions and a butyl amine group at the 4 position. Its potential applications in pharmaceuticals, particularly for inflammatory diseases and infections, make it a subject of ongoing research.
Research indicates that this compound interacts with various biological systems, influencing pathways related to inflammation and immune response. A study highlighted that derivatives of 2-amino-4,6-dichloropyrimidines inhibited nitric oxide (NO) production in immune cells, suggesting potential anti-inflammatory properties. The most effective compound in this series was found to suppress NO production significantly at low concentrations (IC₅₀ values ranging from 2 µM to 36 µM) .
Biological Activities
- Anti-inflammatory Activity :
- Antiviral Activity :
- Anticancer Potential :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Antiviral | Potential inhibition of viral replication | |
| Anticancer | Similarities to known anticancer agents |
Research Example
A pivotal study involved synthesizing various 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines to evaluate their biological activity. The derivatives were tested for their ability to inhibit NO production in immune cells. Results indicated that compounds with specific substitutions exhibited significant anti-inflammatory effects, providing a basis for further exploration of this compound and its derivatives in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
N-butyl-2,6-dichloropyrimidin-4-amine has been investigated for its pharmacological properties . The compound exhibits potential as a lead compound for developing drugs targeting inflammatory diseases and infections due to its biological activity against specific cellular pathways.
Antitumor Activity
Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that related pyrimidine compounds induce apoptosis in glioblastoma cells, suggesting a mechanism for potential anticancer therapies.
Anti-inflammatory Properties
The compound has also demonstrated significant anti-inflammatory effects by suppressing nitric oxide (NO) production in immune cells. This property is crucial for developing treatments for conditions characterized by excessive inflammation .
Agricultural Applications
This compound is being evaluated for its potential as a pesticide or herbicide . Its biological activity against specific pathogens makes it a candidate for protecting crops from diseases caused by fungi and bacteria. The synthesis of this compound can be optimized to enhance its efficacy in agricultural applications.
Synthetic Applications
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to be used in creating various derivatives that may possess enhanced biological activities or novel properties .
Antitumor Effects
A notable study on this compound demonstrated its ability to induce G0/G1 cell-cycle arrest in glioblastoma cells, leading to significant inhibition of cell growth and induction of apoptosis. This finding positions the compound as a potential therapeutic agent against aggressive tumors.
Inhibition of Nitric Oxide Production
In vitro assays have shown that 5-substituted 2-amino-4,6-dichloropyrimidines can significantly reduce NO production in mouse peritoneal cells, highlighting their potential use in treating inflammatory conditions . This effect was dose-dependent and suggests that structural modifications could enhance efficacy.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of N-butyl-2,6-dichloropyrimidin-4-amine, highlighting substituent differences and their implications:
Physicochemical Properties
- Lipophilicity : The butyl chain in this compound increases logP compared to analogs with -NH₂ or polar groups, impacting membrane permeability in drug design.
- Solubility : Carbamate derivatives (e.g., methyl allyl carbamate) exhibit higher aqueous solubility due to the oxygen-rich functional group .
Preparation Methods
Preparation of 4,6-Dichloropyrimidine Intermediate
- Reaction : 4,6-Dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) in the presence of a saturated hindered amine base such as N,N-diisopropylethylamine (Hunig's base) or triethylamine.
- Conditions : The reaction is typically conducted under reflux with controlled addition of POCl₃.
- Outcome : Conversion of hydroxyl groups at positions 4 and 6 to chlorine atoms, yielding 4,6-dichloropyrimidine.
- Notes : The use of hindered amines minimizes side reactions and improves yield and purity.
Amination to Form 4-Amino-2,6-dichloropyrimidine
- Reaction : 2,4,6-Trichloropyrimidine undergoes nucleophilic substitution with ammonia or ammonium salts.
- Conditions : Typically performed in polar aprotic solvents under mild heating.
- Outcome : Replacement of the chlorine at the 4-position with an amino group, yielding 4-amino-2,6-dichloropyrimidine.
- Separation : The product is separated from isomeric by-products by crystallization or chromatographic methods.
N-Butyl Substitution at the 4-Amino Position
- Reaction : 4-Amino-2,6-dichloropyrimidine reacts with n-butylamine via nucleophilic substitution.
- Mechanism : The nucleophilic nitrogen of n-butylamine attacks the electrophilic 4-position amino group or displaces a chlorine atom if starting from 2,6-dichloropyrimidine.
- Conditions : Reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
- Catalysts/Additives : Sometimes bases such as triethylamine or potassium carbonate are added to facilitate the reaction.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4,6-Dihydroxypyrimidine | POCl₃, hindered amine base, reflux | 4,6-Dichloropyrimidine |
| 2 | 2,4,6-Trichloropyrimidine | NH₃ or ammonium salts, mild heating | 4-Amino-2,6-dichloropyrimidine |
| 3 | 4-Amino-2,6-dichloropyrimidine + n-butylamine | DMF/DMSO, 80–120°C, base catalyst (optional) | N-butyl-2,6-dichloropyrimidin-4-amine |
Analytical and Process Considerations
- Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Yield Optimization : Optimization of temperature, solvent choice, and molar ratios of reagents is critical for maximizing yield and minimizing side products.
- Safety : Handling of chlorinating agents (POCl₃) and amines requires proper personal protective equipment (PPE) and ventilation due to toxicity and corrosiveness.
Research Findings and Data
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Melting Point | ~258–267°C (for 4-amino-2,6-dichloropyrimidine intermediate) | |
| Solvent for substitution | DMF, DMSO | |
| Reaction temperature | 80–120°C | |
| Base additives | Triethylamine, potassium carbonate | |
| Purity achieved | >95% after recrystallization or chromatography | |
| Common impurities | Unreacted starting materials, isomeric amino-chloropyrimidines |
Q & A
Q. Tables
| Comparative Analysis of Analogous Compounds |
|---|
| Compound |
| --------------------------- |
| N-tert-butyl-2,6-dichloropyrimidin-4-amine |
| 2,6-dichloro-4-aminopyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
